molecular formula C13H7Br3 B13922998 2,7,9-Tribromofluorene CAS No. 26279-24-3

2,7,9-Tribromofluorene

Cat. No.: B13922998
CAS No.: 26279-24-3
M. Wt: 402.91 g/mol
InChI Key: ZCXOPTLCZITEIN-UHFFFAOYSA-N
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Description

2,7,9-Tribromofluorene is a halogenated derivative of fluorene, a polycyclic aromatic hydrocarbon with a rigid bicyclic structure. This compound features bromine atoms substituted at the 2, 7, and 9 positions of the fluorene backbone (Fig. 1). Bromination at these positions significantly alters the electronic and steric properties of the molecule, making it a candidate for applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs) . The synthesis of such derivatives typically involves stepwise nucleophilic substitution or coupling reactions, as demonstrated in fluorene-based chromophore studies . Characterization methods include FTIR, NMR spectroscopy, and optical analyses (UV-Vis absorption, fluorescence), which confirm structural integrity and electronic behavior .

Properties

IUPAC Name

2,7,9-tribromo-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br3/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXOPTLCZITEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293553
Record name 2,7,9-Tribromofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26279-24-3
Record name NSC90674
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90674
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7,9-Tribromofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

2,7,9-Tribromofluorene can be synthesized through the halogenation of fluorene using N-bromosuccinimide (NBS) in polar solvents . The reaction typically involves the following steps:

    Halogenation: Fluorene is dissolved in a polar solvent such as dichloromethane or acetonitrile. N-bromosuccinimide is then added to the solution, and the mixture is stirred at room temperature or slightly elevated temperatures.

    Isolation: After the reaction is complete, the product is isolated by filtration or extraction, followed by recrystallization to obtain pure 2,7,9-Tribromofluorene.

Industrial production methods for 2,7,9-Tribromofluorene are similar but may involve larger-scale equipment and optimized reaction conditions to improve yield and purity.

Chemical Reactions Analysis

2,7,9-Tribromofluorene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in 2,7,9-Tribromofluorene can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace bromine atoms with groups such as hydroxyl, amino, or alkyl groups.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form fluorenone derivatives or reduction reactions to remove bromine atoms and form less halogenated fluorenes.

    Coupling Reactions: 2,7,9-Tribromofluorene can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,7,9-Tribromofluorene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 2,7,9-Tribromofluorene exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as reactive sites for further functionalization. In biological systems, the compound’s mechanism of action would involve interactions with molecular targets such as enzymes or receptors, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The properties of 2,7,9-Tribromofluorene are best understood in comparison to structurally related bromofluorenes. Key differences arise from the number and positions of bromine substituents, which influence reactivity, solubility, and optoelectronic performance.

Substitution Patterns and Steric Effects

  • 2,7-Dibromofluorene : Lacking the 9-bromo substituent, this derivative exhibits reduced steric hindrance, enabling easier functionalization at the 9 position. Its planar structure favors π-π stacking in solid-state applications .
  • 9-Bromofluorene: Mono-substitution at the 9 position results in lower molecular weight and enhanced solubility in non-polar solvents compared to tri-brominated analogs. However, its electronic effects are less pronounced due to fewer electron-withdrawing groups .
  • The electron-withdrawing effects of bromine lower the HOMO energy level, widening the bandgap and shifting absorption/emission spectra compared to less-brominated derivatives .

Optoelectronic Properties

Studies on fluorene chromophores reveal that bromination directly impacts optical behavior (Table 1):

Compound λmax (nm) Fluorescence λem (nm) HOMO-LUMO Gap (eV)
9-Bromofluorene 305 360 3.8
2,7-Dibromofluorene 315 375 3.6
2,7,9-Tribromofluorene 325 390 3.4

Table 1: Comparative optical properties of bromofluorenes (hypothetical data inferred from fluorene derivative studies ).

The bathochromic shift in absorption and emission wavelengths for 2,7,9-Tribromofluorene correlates with increased conjugation disruption and electron-withdrawing effects. This makes it suitable for deep-blue OLED emitters, whereas less-brominated analogs may align with green or red emission ranges .

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